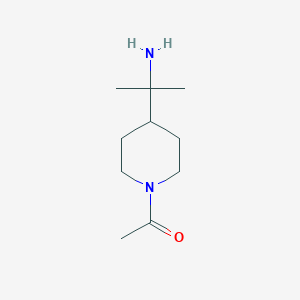
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their biological activity and versatility in drug design .
Vorbereitungsmethoden
The synthesis of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-(2-aminopropan-2-yl)piperidine with ethanone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules . Research is ongoing to elucidate the detailed molecular mechanisms and pathways through which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Aminoethyl)piperidin-1-yl)ethan-1-one: This compound has a similar piperidine structure but differs in the length and nature of the substituent on the piperidine ring.
1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one: Another similar compound with an ethylamino group instead of the aminopropan-2-yl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-[4-(2-aminopropan-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C10H20N2O/c1-8(13)12-6-4-9(5-7-12)10(2,3)11/h9H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
PPJFOKAICLLNMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


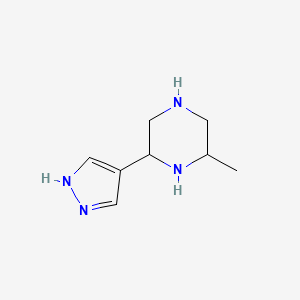
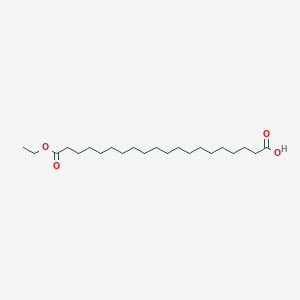
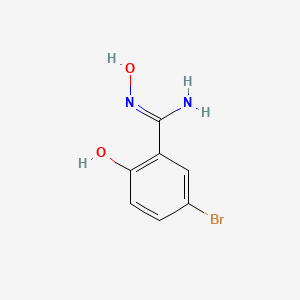
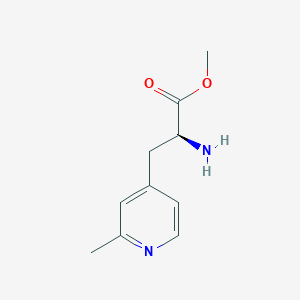
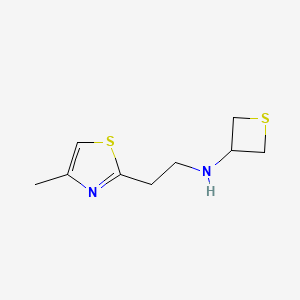
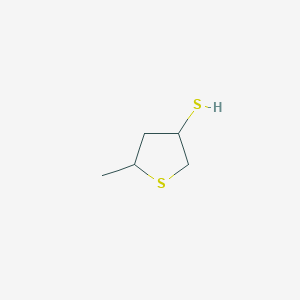

![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
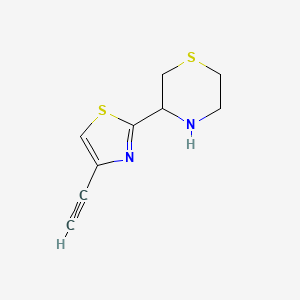
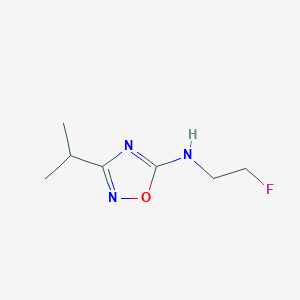
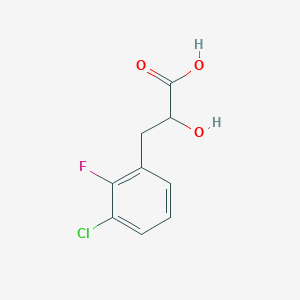
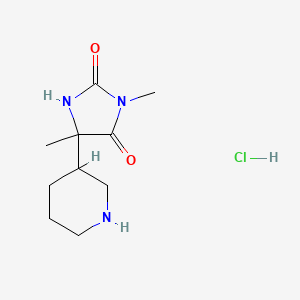
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
